molecular formula C15H17NO3S B1600160 N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide CAS No. 915916-89-1

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

Cat. No. B1600160
M. Wt: 291.4 g/mol
InChI Key: MCUOPOJSLPOGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, also known as MBMBS, is a synthetic compound that has been used in a variety of scientific research applications. MBMBS is a sulfonamide derivative that is used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is responsible for the metabolism of a number of drugs and other compounds, and the inhibition of this enzyme can be used to study the effects of drug metabolism. MBMBS has been used in a number of studies to investigate the effects of drug metabolism and its implications for drug efficacy and safety.

Scientific Research Applications

Synthesis and Characterization in Metallophthalocyanines

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide plays a role in the synthesis of novel metallophthalocyanines, which are characterized using various spectroscopic techniques. These metallophthalocyanines exhibit interesting electrochemical and spectroelectrochemical properties, important for applications in materials science and chemistry (Kantekin et al., 2015).

Crystal Structure Analysis

The crystal structure of derivatives of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide has been investigated, revealing details about the molecular conformation and hydrogen-bonding patterns. This information is crucial for understanding the properties of these compounds and their potential applications in various fields (Purandara et al., 2018).

Application in Organic Synthesis

This compound is used in the benzylation of alcohols and phenols, demonstrating its utility in organic synthesis. Such processes are vital in the development of various organic compounds and intermediates used in pharmaceuticals and other industries (Carlsen, 1998).

Photodynamic Therapy for Cancer Treatment

A zinc phthalocyanine substituted with derivatives of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide shows potential for photodynamic therapy in cancer treatment. Its properties, such as high singlet oxygen quantum yield, make it a promising candidate for this application (Pişkin et al., 2020).

Spectroscopic and Computational Studies

The compound's derivatives have been subject to spectroscopic and computational studies, providing insights into their structural and electronic properties. Such studies are essential for designing more effective and efficient compounds for various applications (Mahmood et al., 2016).

Antitumor and Anticancer Properties

Some derivatives of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide have shown antitumor activity, highlighting its potential in the development of new anticancer drugs (Teijeira et al., 1996).

Alzheimer’s Disease Therapeutic Agents

Certain N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide derivatives have shown promise as therapeutic agents for Alzheimer’s disease, owing to their inhibitory effects on acetylcholinesterase (Abbasi et al., 2018).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUOPOJSLPOGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424242
Record name N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

CAS RN

915916-89-1
Record name N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.